

# An In-depth Technical Guide to 5-Bromo-4-fluorobenzo[d]dioxole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Bromo-4-fluorobenzo[d]  
[1,3]dioxole

Cat. No.: B581386

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## Abstract

5-Bromo-4-fluorobenzo[d]dioxole is a halogenated benzodioxole derivative with potential applications in medicinal chemistry and drug discovery. Its structure makes it a valuable synthetic intermediate for the development of novel therapeutic agents, particularly in the design of protein degrader building blocks. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and postulated synthetic approaches. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates data from closely related analogs to provide a foundational understanding for researchers.

## Molecular Structure and Properties

5-Bromo-4-fluorobenzo[d]dioxole is characterized by a benzodioxole core substituted with a bromine atom at the 5-position and a fluorine atom at the 4-position. This substitution pattern is crucial for its reactivity and potential biological activity.

Table 1: Physicochemical Properties of 5-Bromo-4-fluorobenzo[d]dioxole

Property	Value	Source
CAS Number	1226808-75-8	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrFO <sub>2</sub>	[1][2]
Molecular Weight	219.01 g/mol	[2]
IUPAC Name	5-bromo-4-fluoro-1,3-benzodioxole	N/A
Synonyms	5-Bromo-4-fluoro-1,3-benzodioxole	[2]
Physical Form	Solid (predicted)	N/A
Purity	Typically available at ≥96%	[3]

## Spectroscopic Data (Predicted and Analog-Based)

Direct experimental spectroscopic data for 5-Bromo-4-fluorobenzo[d]dioxole is not readily available in the public domain. The following data is predicted or based on similar halogenated benzodioxole structures and serves as an estimation for characterization purposes.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Peaks/Signals
$^1\text{H}$ NMR	Aromatic protons (2H) exhibiting coupling influenced by bromine and fluorine substituents. Methylene protons (2H) of the dioxole ring as a singlet.
$^{13}\text{C}$ NMR	Signals for seven distinct carbon atoms, with chemical shifts influenced by the electronegative bromine, fluorine, and oxygen atoms.
Mass Spectrometry	A molecular ion peak ( $\text{M}^+$ ) corresponding to the isotopic pattern of bromine (approximately equal intensity for $m/z$ 218 and 220).
Infrared (IR) Spectroscopy	Characteristic peaks for C-H aromatic stretching, C-F stretching, C-Br stretching, and C-O-C stretching of the dioxole ring.

## Synthesis and Experimental Protocols

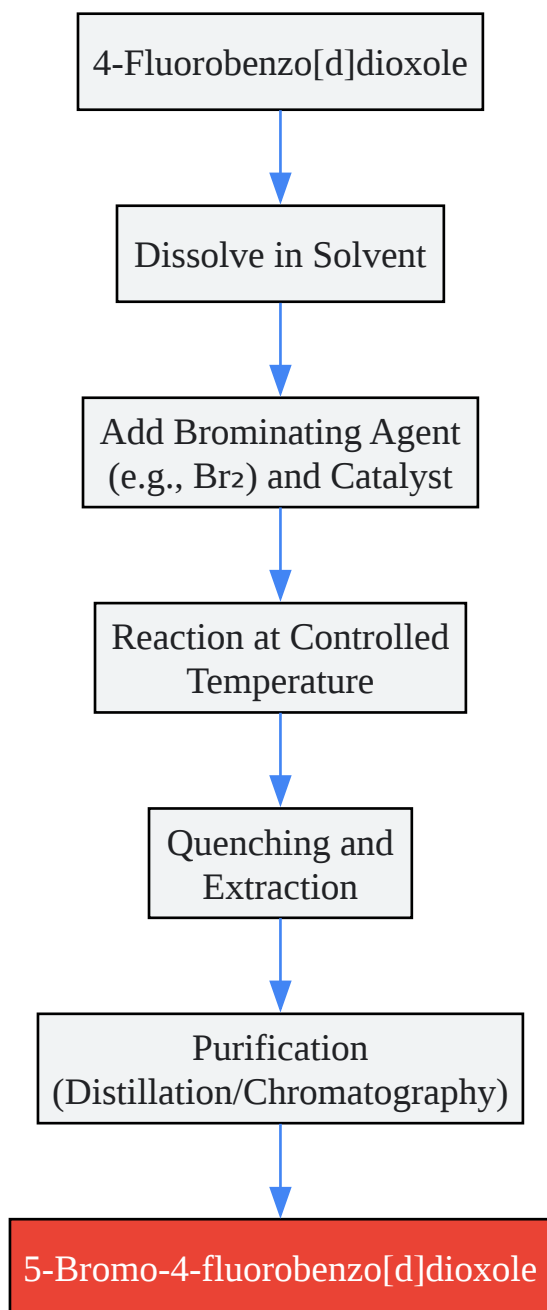
A specific, detailed experimental protocol for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole is not publicly available. However, a general approach can be inferred from the synthesis of related compounds, such as 5-bromo-2,2-difluorobenzo-1,3-dioxoles. The synthesis would likely involve the bromination of a 4-fluorobenzo[d]dioxole precursor.

### General Experimental Protocol (Hypothetical): Electrophilic Bromination

- Starting Material: 4-Fluorobenzo[d]dioxole.
- Reaction Setup: The starting material is dissolved in a suitable solvent (e.g., a halogenated solvent or a strong acid like hydrogen fluoride).
- Bromination: A brominating agent, such as elemental bromine ( $\text{Br}_2$ ), is added to the solution, often in the presence of a Lewis acid catalyst (e.g., iron(III) bromide or titanium tetrachloride) to facilitate the electrophilic aromatic substitution.

- **Reaction Conditions:** The reaction is typically carried out at a controlled temperature, which may range from 0°C to room temperature, and stirred for a sufficient period to ensure complete reaction.
- **Work-up:** The reaction mixture is quenched, for example, by pouring it onto ice. The product is then extracted with an organic solvent.
- **Purification:** The extracted product is washed, dried, and purified using techniques such as distillation or column chromatography to yield the final 5-Bromo-4-fluorobenzo[d]dioxole.

Diagram 1: Hypothetical Synthesis Workflow



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Caption: Hypothetical synthesis of 5-Bromo-4-fluorobenzo[d]dioxole.

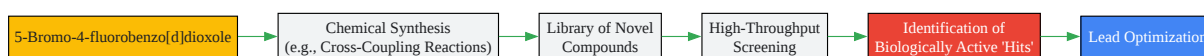
## Applications in Drug Discovery

5-Bromo-4-fluorobenzo[d]dioxole is primarily utilized as a chemical building block in the synthesis of more complex molecules for drug discovery. The presence of bromine and fluorine atoms offers several advantages:

- **Orthogonal Reactivity:** The bromo and fluoro substituents provide distinct reactive sites for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled and sequential introduction of different functional groups.
- **Modulation of Physicochemical Properties:** The fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity of the final compound.
- **Scaffold for Complex Synthesis:** It serves as a key intermediate in the construction of libraries of compounds for high-throughput screening in drug discovery programs.

While specific biological activities for 5-Bromo-4-fluorobenzo[d]dioxole itself have not been reported, the benzodioxole scaffold is present in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of activities including anticancer, antibacterial, and antifungal properties.

Diagram 2: Role in Drug Discovery Logic



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Caption: Role of 5-Bromo-4-fluorobenzo[d]dioxole in a drug discovery pipeline.

## Safety and Handling

Detailed toxicology data for 5-Bromo-4-fluorobenzo[d]dioxole is not available. As with all halogenated organic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

5-Bromo-4-fluorobenzo[d]dioxole is a valuable synthetic intermediate with significant potential in the field of drug discovery. While direct experimental data for this compound is limited, its structural features suggest it is a versatile building block for the creation of novel, biologically

active molecules. Further research into its synthesis, reactivity, and biological applications is warranted to fully explore its potential in the development of new therapeutics. Researchers are encouraged to use the information on related compounds provided in this guide as a starting point for their investigations.

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## References

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Address: 3281 E Guasti Rd

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